molecular formula C18H20N2O4S B494996 1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 873586-93-7

1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B494996
CAS No.: 873586-93-7
M. Wt: 360.4g/mol
InChI Key: MIEKDEANKIYOSY-UHFFFAOYSA-N
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Description

1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a dimethoxy-methylphenyl ring and a dihydroimidazole ring. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 2,5-dimethoxy-4-methylphenyl sulfonyl chloride, which is then reacted with 2-phenyl-4,5-dihydro-1H-imidazole under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the reaction progress and verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted phenyl derivatives, and reduced sulfur compounds.

Scientific Research Applications

1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The compound’s structure allows it to fit into specific binding pockets, modulating the activity of the target proteins and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM): A psychedelic compound with a similar phenyl ring structure but different functional groups.

    2,5-dimethoxy-4-methylphenethylamine (2C-D): Another psychedelic compound with a similar core structure but different substituents.

Uniqueness

1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is unique due to the presence of the sulfonyl group and the dihydroimidazole ring, which confer distinct chemical properties and reactivity compared to other similar compounds. These features make it a valuable compound for various research applications, particularly in the fields of chemistry and biology.

Properties

IUPAC Name

1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13-11-16(24-3)17(12-15(13)23-2)25(21,22)20-10-9-19-18(20)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEKDEANKIYOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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